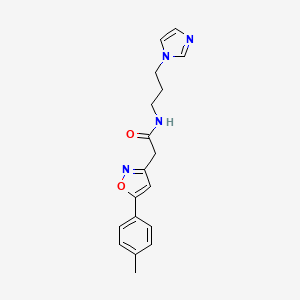
N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Fluorescent Probes
One application of similar compounds to N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide involves the use as fluorescent probes. Shao et al. (2011) described the synthesis of novel imidazo[1,2-a]pyridine derivatives, one of which efficiently served as a fluorescent probe for mercury ion in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).
2. Corrosion Inhibitors
Another application is in the field of corrosion inhibition. Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which were tested for their efficiency as corrosion inhibitors in acidic medium and mineral oil medium (Yıldırım & Cetin, 2008).
3. Coordination Complexes
Compounds with similar structures have been used to form coordination complexes. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their coordination with metal ions like Co(II) and Cu(II), which resulted in supramolecular architectures with significant antioxidant activity (Chkirate et al., 2019).
4. Histamine Receptor Agonists
In medicinal chemistry, similar compounds have been explored for their potential as receptor agonists. Igel et al. (2009) described the synthesis of N(1)-Acetyl-N(2)-[3-(1H-imidazol-4-yl)propyl]guanidine, a potent full agonist at the human histamine H4 receptor, with significant selectivity (Igel et al., 2009).
5. Corrosion Inhibition Studies
Novel amino acid-based corrosion inhibitors were synthesized by Srivastava et al. (2017). These inhibitors, containing imidazolium structures, were evaluated for their effectiveness in protecting mild steel in acid media, highlighting the significance of such compounds in corrosion prevention (Srivastava et al., 2017).
6. Biological Activity Evaluation
Gull et al. (2016) synthesized N-(6-Arylbenzo[d]thiazol-2-yl)acetamides, evaluating their biological activities including antioxidant, antibacterial, and urease inhibition activities. The compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was found to be the most active, particularly in urease inhibition (Gull et al., 2016).
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-14-3-5-15(6-4-14)17-11-16(21-24-17)12-18(23)20-7-2-9-22-10-8-19-13-22/h3-6,8,10-11,13H,2,7,9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVURCCPOSNGEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
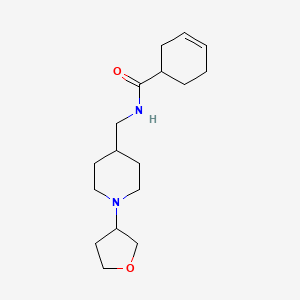
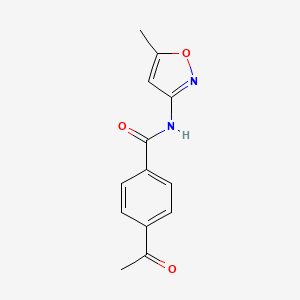
![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2724789.png)
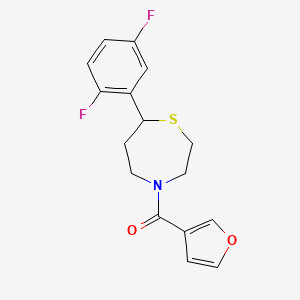
![ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2724793.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2724794.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2724799.png)
![6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)
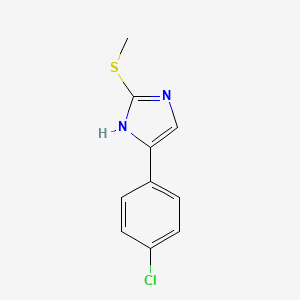
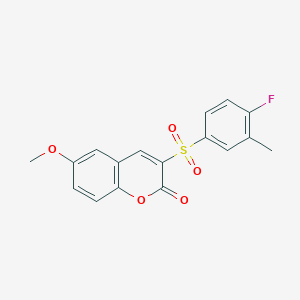
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2724807.png)
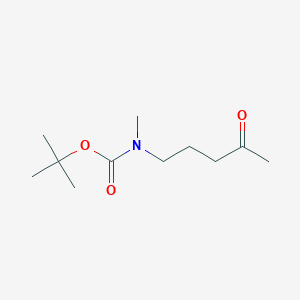
![N-(3-chlorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2724809.png)
